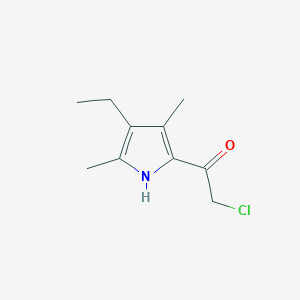

2-chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone

CAS No.: 500303-00-4

Cat. No.: VC17266975

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 500303-00-4 |

|---|---|

| Molecular Formula | C10H14ClNO |

| Molecular Weight | 199.68 g/mol |

| IUPAC Name | 2-chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone |

| Standard InChI | InChI=1S/C10H14ClNO/c1-4-8-6(2)10(9(13)5-11)12-7(8)3/h12H,4-5H2,1-3H3 |

| Standard InChI Key | SVATWBNPVASMAF-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(NC(=C1C)C(=O)CCl)C |

Introduction

2-Chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone is an organic compound belonging to the class of pyrrole derivatives. It is characterized by the presence of a chloro group and a pyrrole moiety with ethyl and dimethyl substituents. This compound is known for its diverse biological activities and applications in medicinal chemistry, organic synthesis, and materials science.

Synthesis of 2-Chloro-1-(4-Ethyl-3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethanone

The synthesis of this compound typically involves multi-step organic reactions. A common method begins with the preparation of the pyrrole ring, followed by the introduction of the chloro group at the ethyl position. The reaction conditions often require specific solvents and controlled temperatures to optimize yield and purity.

Industrial Production

In an industrial context, large-scale production may utilize batch reactors where parameters such as temperature, pressure, and reaction time are meticulously controlled. Automated systems are often employed to maintain consistency throughout the synthesis process. Purification techniques such as recrystallization or chromatography are essential for isolating the final product.

Applications and Biological Activities

2-Chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone serves as a valuable building block for synthesizing more complex molecules in various scientific fields. Its mechanism of action, if acting as an enzyme inhibitor, may involve binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis. This compound may also influence signal transduction pathways or metabolic processes through its interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Other pyrrole derivatives, such as ethyl 5-cyano-4-[2-(2,4-dichlorophenoxy)acetamido]-1-phenyl-1H-pyrrole-3-carboxylate, have been studied for their chemical and pharmacological properties . These compounds often exhibit complex structures with multiple functional groups, contributing to their diverse biological activities.

Data Table: Comparison of Pyrrole Derivatives

| Compound | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| 2-Chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone | C12H16ClN | Not specified in literature, but typically around 200-250 g/mol based on similar compounds | Chloroacetyl group, ethyl and dimethyl substituents on pyrrole ring |

| Ethyl 5-cyano-4-[2-(2,4-dichlorophenoxy)acetamido]-1-phenyl-1H-pyrrole-3-carboxylate | C22H17Cl2N3O4 | Not specified in literature | 2,4-Dichlorophenyl group, cyano and amide functionalities |

| 2-Chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone | C17H20ClNO2 | 305.8 g/mol | Methoxyphenyl group, chloroacetyl moiety |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume